molecular formula C9H17NO B1251342 (-)-Tashiromine

(-)-Tashiromine

Cat. No. B1251342
M. Wt: 155.24 g/mol
InChI Key: DATGBSBEMJWBMW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-tashiromine is a tashiromine. It is an enantiomer of a (+)-tashiromine.

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis Approaches : (-)-Tashiromine has been the focus of several total synthesis studies. Marsden and McElhinney (2008) developed a stereoselective total synthesis of racemic tashiromine, highlighting the potential for both racemic and asymmetric approaches in synthesis. This study contributes significantly to the understanding of the chemical synthesis of tashiromine, utilizing olefin cross-metathesis chemistry and acid-induced cyclisation (Marsden & McElhinney, 2008).
  • Discovery and Initial Isolation : Tashiromine was first isolated from Maackia tashiroi, as reported by Ohmiya et al. (1990). The study determined its structure as an indolizidine alkaloid, contributing to the knowledge of naturally occurring alkaloids (Ohmiya et al., 1990).
  • Novel Synthesis Methods : Kiss, Forró, and Fülöp (2015) introduced a novel stereocontrolled approach for the syntheses of tashiromine and epitashiromine alkaloids, employing a concept based on azetidinone opening of a bicyclic β-lactam. This study adds to the repertoire of methods for synthesizing tashiromine (Kiss, Forró, & Fülöp, 2015).

Advanced Synthesis and Applications

  • Diverse Synthesis Techniques : Research by Bates and Boonsombat (2001) and others have explored various methodologies for synthesizing tashiromine, including heterogeneous Sonogashira reaction and pyridinium reduction, further advancing the chemical understanding and synthetic accessibility of this compound (Bates & Boonsombat, 2001).
  • Biological Activity Studies : While the primary focus has been on the synthesis of (-)-Tashiromine, its biological activities and potential applications in medicine or pharmacology have not been prominently featured in the available literature.

properties

Product Name

(-)-Tashiromine

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m0/s1

InChI Key

DATGBSBEMJWBMW-IUCAKERBSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2CCCN2C1)CO

SMILES

C1CC(C2CCCN2C1)CO

Canonical SMILES

C1CC(C2CCCN2C1)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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